molecular formula C28H30ClNO3 B14156810 3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one CAS No. 4551-99-9

3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

Cat. No.: B14156810
CAS No.: 4551-99-9
M. Wt: 464.0 g/mol
InChI Key: AHVURNGGHZGGDX-UHFFFAOYSA-N
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Description

3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique combination of adamantyl, chloro, hydroxy, and methylphenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one typically involves multiple steps, including the formation of the indole core, introduction of the adamantyl group, and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The adamantyl group can be introduced through Friedel-Crafts alkylation, using adamantyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, NaOH (Sodium hydroxide)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of amines or thioethers

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and material science .

Properties

CAS No.

4551-99-9

Molecular Formula

C28H30ClNO3

Molecular Weight

464.0 g/mol

IUPAC Name

3-[2-(1-adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C28H30ClNO3/c1-17-2-4-18(5-3-17)16-30-24-7-6-22(29)11-23(24)28(33,26(30)32)15-25(31)27-12-19-8-20(13-27)10-21(9-19)14-27/h2-7,11,19-21,33H,8-10,12-16H2,1H3

InChI Key

AHVURNGGHZGGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

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